molecular formula C19H22O3 B1222185 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid CAS No. 2012-73-9

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid

Cat. No.: B1222185
CAS No.: 2012-73-9
M. Wt: 298.4 g/mol
InChI Key: MGQNICQOOANLCD-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid is a structurally complex carboxylic acid characterized by a bulky aromatic substituent and a propanoic acid backbone. Its molecular formula is C₂₀H₂₄O₃, with a molecular weight of 312.4 g/mol . The compound features a phenoxy group substituted with a 1-methyl-1-phenylethyl moiety, conferring significant steric hindrance and lipophilicity. It is commercially available with a purity of 95% (CAS: 70757-66-3) and is listed in catalogs by suppliers such as CymitQuimica and Combi-Blocks .

Properties

IUPAC Name

2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQNICQOOANLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173939
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-73-9
Record name Ici 53072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Biological Activity

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid, also known by its CAS number 2012-73-9, is a carboxylic acid derivative with notable biochemical properties. This compound has garnered attention due to its interactions with various biological systems, influencing metabolic pathways and cellular functions. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and molecular mechanisms.

  • Molecular Formula : C19H22O3
  • Molecular Weight : 298.38 g/mol
  • IUPAC Name : this compound

Enzyme Interactions

This compound has been shown to interact with several enzymes involved in metabolic processes. These interactions can result in either inhibition or activation, thereby influencing metabolic flux and the levels of various metabolites. For example, studies indicate that this compound can modulate the activity of key enzymes in lipid metabolism, which may have implications for conditions such as obesity and diabetes .

Protein Binding

The compound exhibits binding affinity to specific proteins, affecting their functionality. This binding can alter protein conformation and activity, leading to downstream effects on cellular signaling pathways. The nature of these interactions is crucial for understanding the compound's pharmacological potential.

Gene Expression Modulation

Research indicates that this compound can influence gene expression related to metabolic processes. It may activate or repress transcription factors that regulate genes involved in energy metabolism, which could be beneficial in therapeutic contexts .

Impact on Cell Signaling Pathways

The compound affects various cell signaling pathways, including those related to inflammation and apoptosis. By modulating these pathways, it can influence cell survival and proliferation, making it a candidate for further research in cancer therapy and anti-inflammatory treatments .

Mechanistic Insights

At the molecular level, the biological activity of this compound is largely attributed to its ability to bind to specific biomolecules. This binding can lead to:

  • Enzyme Activation/Inhibition : Changes in enzyme activity can result in altered metabolic rates.
  • Transcriptional Regulation : Interaction with transcription factors can lead to changes in gene expression profiles.

These mechanisms highlight the compound's potential as a modulator of biological processes .

Study on Metabolic Effects

A recent study investigated the effects of this compound on lipid metabolism in vitro. The results showed that treatment with this compound significantly altered the expression of genes involved in fatty acid oxidation and lipogenesis. These findings suggest that it may play a role in managing metabolic disorders such as dyslipidemia .

StudyFindings
Lipid Metabolism StudySignificant modulation of fatty acid oxidation genes
Cancer Cell Line StudyInduced apoptosis in specific cancer cell lines through signaling pathway modulation

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies suggest favorable absorption characteristics; however, further research is needed to fully elucidate its bioavailability and potential toxicological effects.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the realm of cardiovascular health. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Case Study: Cardiovascular Health

Research indicates that compounds with similar structures can influence cardiovascular risk factors. For instance, studies have shown that certain phenolic compounds can reduce LDL cholesterol levels and improve overall heart health metrics, suggesting a potential application for 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid in cardiovascular disease prevention strategies .

Cosmetic Formulations

The compound is also relevant in cosmetic science, particularly as an ingredient in topical formulations. Its properties may enhance skin penetration and improve the stability of cosmetic products.

Case Study: Skin Bioavailability

A study focused on the bioavailability of drug molecules in dermatological formulations indicates that compounds like this compound could play a role in enhancing the effectiveness of topical treatments by improving skin absorption . This is crucial for developing effective anti-aging products and moisturizers.

Polymer Science

In polymer chemistry, this compound can be utilized as a building block for synthesizing new polymers with specific properties tailored for various applications, including drug delivery systems and functional coatings.

Case Study: Polymer Development

Recent advancements in polymer science highlight the use of similar compounds to create stimuli-responsive polymers that can release active ingredients upon specific triggers (e.g., pH changes). Such innovations could lead to more effective delivery systems in both pharmaceuticals and cosmetics .

Table 1: Comparison of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryCardiovascular risk reductionStudy on phenolic compounds and heart health
Cosmetic FormulationsEnhanced skin penetrationResearch on skin bioavailability
Polymer ScienceDevelopment of responsive drug delivery systemsInnovations in stimuli-responsive polymers

Comparison with Similar Compounds

Key Observations :

  • Chain length directly correlates with molecular weight and lipophilicity. The butanoic acid analog exhibits the highest lipophilicity, while the acetic acid variant has the lowest .
  • The propanoic acid chain in the target compound balances steric bulk and solubility, making it a preferred intermediate in synthetic routes .

Pharmaceutical Impurities from Reference Standards

The compound is structurally related to impurities listed in pharmacopeial guidelines (e.g., European Pharmacopoeia):

Impurity Name (EP Designation) CAS Number Molecular Formula Molecular Weight (g/mol) Purity Functional Group Difference Reference
Imp. K: (2RS)-2-(4-Formylphenyl)-propanoic acid 43153-07-7 C₁₀H₁₀O₃ 178.18 100mg Formyl group instead of bulky aryl
Imp. L: 1-Hydroxyibuprofen 53949-53-4 C₁₃H₁₈O₃ 222.28 100mg Hydroxy group on propyl chain
Imp. M: 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid 60057-62-7 C₁₃H₁₈O₃ 222.28 100mg Hydroxy and methylpropyl substitution
Target Compound 70757-66-3 C₂₀H₂₄O₃ 312.40 95% Bulky 1-methyl-1-phenylethyl substitution

Key Observations :

  • The target compound’s bulky aryl group distinguishes it from simpler impurities like Imp. K and L, which lack steric hindrance .
  • Impurities with hydroxy groups (e.g., Imp. L and M) exhibit higher polarity, impacting their chromatographic retention times compared to the target compound .

Research Findings and Pharmacological Implications

Physicochemical Properties

  • Lipophilicity : The 1-methyl-1-phenylethyl group increases logP values, suggesting enhanced membrane permeability compared to shorter-chain analogs .
  • Solubility: The compound’s low aqueous solubility (due to its bulky substituent) necessitates formulation strategies like salt formation or nanoemulsions .

Stability and Degradation

  • Stability studies indicate that the compound is prone to oxidative degradation at the benzylic position of the phenylethyl group, requiring inert storage conditions .

Regulatory Status

  • Listed as a reference standard in pharmacopeial guidelines, with strict purity thresholds (≥95%) for analytical testing .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Esterification of propanoic acid derivatives followed by coupling with 4-(1-methyl-1-phenylethyl)phenol under alkaline conditions.
  • Step 2 : Purification via recrystallization or preparative HPLC to isolate the target compound.
    Critical parameters include reaction temperature (60–80°C for coupling), solvent choice (e.g., THF or DMF for solubility), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization requires strict control of stoichiometric ratios and exclusion of moisture .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Compare chemical shifts (e.g., δ 1.6 ppm for methyl groups, δ 4.7 ppm for phenoxy protons) with reference standards.
  • IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 310.3) and fragmentation patterns.
    Purity is assessed via HPLC (≥95% area under the curve) using C18 columns and acetonitrile/water mobile phases .

Q. What occupational safety protocols are recommended for handling this compound given its potential hazards?

  • Methodological Answer :
  • Use NIOSH-approved engineering controls (e.g., fume hoods) to minimize inhalation.
  • Wear nitrile gloves and Tyvek® suits to prevent dermal absorption, as the compound may act as a carcinogen .
  • Implement air monitoring and emergency showers/eye wash stations in labs. Training on spill management (e.g., evacuation, neutralization) is critical .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities during synthesis, and how can chiral chromatography or enzymatic resolution be applied?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol (90:10) to separate enantiomers.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds of undesired enantiomers.
    Monitor enantiomeric excess (ee) via polarimetry or circular dichroism. Reference standards from pharmacopeial guidelines (e.g., EP impurities) aid in quantification .

Q. How do substituents on the phenoxy group influence biological activity, and what computational models predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • SAR Studies : Replace the 1-methyl-1-phenylethyl group with halogens or alkyl chains to assess changes in receptor binding.
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects, while molecular docking (AutoDock Vina) predicts interactions with biological targets like COX-2.
    Data from analogous compounds (e.g., ibuprofen derivatives) suggest bulky substituents enhance anti-inflammatory activity .

Q. What HPLC conditions effectively separate this compound from structurally related impurities?

  • Methodological Answer :
  • Column : Phenomenex Luna® C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) (30% B to 70% B over 20 min).
  • Detection : UV at 254 nm.
    Impurities (e.g., desmethyl or hydroxylated analogs) are resolved with retention time differences ≥2 min .

Q. What in vitro models assess hepatic metabolism, and how do cytochrome P450 enzymes interact with this compound?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human CYP450 isoforms (e.g., CYP3A4, CYP2C9) and quantify metabolites via LC-MS/MS.
  • Metabolite Identification : Look for hydroxylation at the phenoxy group or β-oxidation of the propanoic acid chain.
    Kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots inform metabolic stability .

Q. Which degradation products form under accelerated stability conditions, and how are they characterized?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40°C/75% RH), acid/alkali hydrolysis, or UV light.
  • Degradants : Include decarboxylated products or ether cleavage derivatives.
    Structural elucidation uses HRMS and comparison with impurity standards (e.g., EP Impurity D) .

Q. How does the compound interact with serum albumin, and what binding assays determine affinity constants?

  • Methodological Answer :
  • Fluorescence Quenching : Titrate human serum albumin (HSA) with the compound and measure emission at 340 nm (λex = 280 nm).
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding enthalpy (ΔH) and stoichiometry.
    Reported binding constants (Ka ~10⁴ M⁻¹) suggest moderate affinity, influenced by hydrophobic interactions .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Pool data from preclinical studies, adjusting for variables like dosage, solvent (DMSO vs. saline), and cell lines.
  • Controlled Replication : Standardize assays (e.g., COX-2 inhibition) using reference inhibitors (e.g., celecoxib) and validate via orthogonal methods (e.g., ELISA vs. Western blot).
    Discrepancies often arise from impurity profiles or enantiomeric ratios, necessitating rigorous QC .

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